4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride
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Overview
Description
4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride is an organic compound that features both chloromethyl and trifluoromethyl functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride typically involves the chloromethylation of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl pyridine derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine Hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)pyridine: Lacks the chloromethyl group, affecting its reactivity and applications.
4-(Trifluoromethyl)pyridine Hydrochloride: Similar structure but without the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-(trifluoromethyl)pyridine Hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and bioactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H6Cl2F3N |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H |
InChI Key |
JSTJLRJYULAALN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCl)C(F)(F)F.Cl |
Origin of Product |
United States |
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